molecular formula C8H9IN2O B1441832 5-Iodo-2-(methylamino)benzamide CAS No. 660436-78-2

5-Iodo-2-(methylamino)benzamide

Cat. No. B1441832
CAS RN: 660436-78-2
M. Wt: 276.07 g/mol
InChI Key: RJXWCNIPSBYLQL-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylamino)benzamide is an organic compound with the molecular formula C8H9IN2O . It has an average mass of 276.074 Da and a monoisotopic mass of 275.975952 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been achieved . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-(methylamino)benzamide consists of 8 carbon atoms, 9 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-2-(methylamino)benzamide include a molecular formula of C8H9IN2O, an average mass of 276.074 Da, and a monoisotopic mass of 275.975952 Da .

Scientific Research Applications

Radiolabeled Benzamide Derivatives for Imaging

5-Iodo-2-(methylamino)benzamide derivatives have been synthesized and evaluated for their potential as imaging agents. For example, 2-iodo substituted 1-methylpiperidin-2-yl benzamide derivatives showed promising results as Single Photon Emission Computed Tomography (SPECT) imaging agents for glycine transporter 1 (GlyT1), indicating potential in neurological imaging (Fuchigami et al., 2011).

Dopamine D-2 Receptor Imaging

Studies have focused on the use of iodinated benzamide analogs for central nervous system (CNS) dopamine D-2 receptor imaging. These studies include in vivo and in vitro assessments, demonstrating that such compounds can be highly effective for visualizing dopamine receptors, potentially aiding in the diagnosis of neuropsychiatric disorders (Kung et al., 1990).

Melanoma Metastases Detection

Radiolabeled benzamides have been used for scintigraphic detection of melanoma metastases. Iodine-123-labeled benzamide, for instance, has shown efficacy in detecting cutaneous lesions, pathologic lymph nodes, and some internal metastases, highlighting its potential in melanoma imaging (Maffioli et al., 1994).

Melanoma Imaging and Therapy

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been investigated for melanoma imaging and potentially for therapy. These compounds showed high melanoma uptake and tissue selectivity, suggesting their utility in both diagnostic imaging and targeted radiotherapy for melanoma (Eisenhut et al., 2000).

Synthesis of Contrast Agents

5-Iodo-2-(methylamino)benzamide derivatives have been utilized in the synthesis of contrast agents like Iothalamic acid, an ionic X-ray contrast agent. This highlights the versatility of these compounds in various imaging techniques (He Yong-jun, 2009).

Neuroleptic Activity

Research into benzamides, including those related to 5-Iodo-2-(methylamino)benzamide, has explored their neuroleptic activity. These studies aim to understand the potential use of these compounds in treating psychosis and other mental health disorders (Iwanami et al., 1981).

Serotonin Receptor Imaging

The development and evaluation of iodine-123 labeled benzamide derivatives for imaging serotonin receptors demonstrate the role of these compounds in studying serotonin-related disorders and brain function (Vandecapelle et al., 2001).

properties

IUPAC Name

5-iodo-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXWCNIPSBYLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716537
Record name 5-Iodo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-(methylamino)benzamide

CAS RN

660436-78-2
Record name 5-Iodo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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